molecular formula C21H35N3O4 B6132859 1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone

1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone

Cat. No.: B6132859
M. Wt: 393.5 g/mol
InChI Key: QAZBMRZMEVPYFI-UHFFFAOYSA-N
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Description

1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring, a diethylamino group, and a methoxyphenyl moiety

Properties

IUPAC Name

1-[4-[[3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O4/c1-5-22(6-2)15-19(26)16-28-21-13-18(7-8-20(21)27-4)14-23-9-11-24(12-10-23)17(3)25/h7-8,13,19,26H,5-6,9-12,14-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZBMRZMEVPYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone typically involves multiple steps. One common method includes the Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a phenol derivative to form the desired product . The reaction conditions often require a controlled temperature and pH to ensure the formation of the correct product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for 1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and thereby influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[[3-[3-(Diethylamino)-2-hydroxypropoxy]-4-methoxyphenyl]methyl]piperazin-1-yl]ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

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